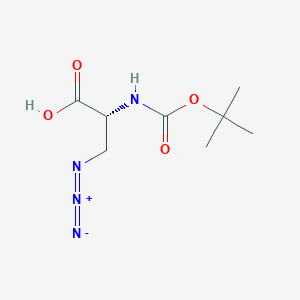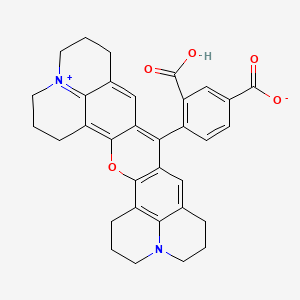
5-羧基-X-罗丹明
描述
5-carboxy-X-rhodamine is a rhodamine dye known for its strong fluorescence properties. It is widely used in various scientific applications due to its favorable photochemical and photophysical properties. The compound has an excitation peak at 580 nm and an emission peak at 604 nm .
科学研究应用
5-carboxy-X-rhodamine is used in a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent label for various chemical compounds.
Medicine: It is employed in imaging techniques for living cells and live animals in preclinical research.
作用机制
Target of Action
5-Carboxy-X-Rhodamine, also known as 5-ROX, is primarily used for oligonucleotide labeling and automated DNA sequencing applications . It interacts with the amine groups present in these biomolecules .
Mode of Action
5-ROX is an amine-reactive form of carboxy-X-rhodamine . It is used to label DNA and RNA via various methods . The carboxylic acid of 5-ROX is activated and then conjugated with an amino group of a molecule of interest . This results in the formation of 5-ROX derivatized compounds .
Biochemical Pathways
The primary biochemical pathway affected by 5-ROX is the fluorescence resonance energy transfer (FRET) . It acts as a donor molecule in FRET imaging coupled with porphyrins . This allows for the detection and analysis of interactions between biomolecules.
Pharmacokinetics
Its use in oligonucleotide labeling and automated dna sequencing applications suggests that its bioavailability is likely dependent on the properties of the biomolecules it is conjugated with .
Result of Action
The result of 5-ROX’s action is the creation of fluorescently labeled biomolecules . These labeled biomolecules can be detected and analyzed using fluorescence techniques, enabling researchers to study biological processes at a molecular level .
Action Environment
The action of 5-ROX is influenced by environmental factors such as temperature and light exposure. It is recommended to store 5-ROX in a refrigerator between -5 to -30°C and to avoid light exposure to maintain its stability .
生化分析
Biochemical Properties
5-Carboxy-X-Rhodamine plays a significant role in biochemical reactions, particularly in the field of molecular biology. It is commonly used as a fluorescent tag in various biological assays due to its strong fluorescence properties . The exact nature of its interactions with enzymes, proteins, and other biomolecules is dependent on the specific application and experimental conditions.
Cellular Effects
The effects of 5-Carboxy-X-Rhodamine on cells are primarily related to its function as a fluorescent label. It can be used to label various cellular components, allowing for their visualization under a fluorescence microscope. This can provide valuable information about cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Carboxy-X-Rhodamine exerts its effects through its ability to bind to certain biomolecules and emit fluorescence when excited by light of a specific wavelength . This property is exploited in various biological assays to visualize the location and behavior of the labeled molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Carboxy-X-Rhodamine can change over time. Factors such as the stability of the dye, potential degradation over time, and long-term effects on cellular function are important considerations in experimental design .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 5-Carboxy-X-Rhodamine in animal models are limited, it is generally understood that the observed effects are dose-dependent. High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
5-Carboxy-X-Rhodamine is not typically involved in metabolic pathways as it is primarily used as a labeling agent. Its interactions with enzymes or cofactors could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5-Carboxy-X-Rhodamine within cells and tissues are largely dependent on the specific experimental conditions. It can interact with various transporters or binding proteins, which can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Carboxy-X-Rhodamine is determined by the molecules it is bound to. It can be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of these molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-carboxy-X-rhodamine involves the transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ. This process is efficient and allows for the conjugation of the dye with biomolecules . The synthetic route typically involves the use of inexpensive starting materials and can be carried out on a gram scale .
Industrial Production Methods
Industrial production methods for 5-carboxy-X-rhodamine are not extensively documented in the public domain. the compound is commercially available from various suppliers, indicating that it is produced on a relatively large scale for research and industrial applications .
化学反应分析
Types of Reactions
5-carboxy-X-rhodamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not widely documented.
Reduction: Reduction reactions can also be performed, but specific reagents and conditions are not commonly detailed.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as amines, to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving 5-carboxy-X-rhodamine include N-hydroxysuccinimide and other coupling agents. The reactions are typically carried out under mild conditions to preserve the integrity of the dye .
Major Products
The major products formed from these reactions are typically conjugates of 5-carboxy-X-rhodamine with biomolecules such as proteins, nucleic acids, and drugs. These conjugates are used in various fluorescence-based applications .
相似化合物的比较
Similar Compounds
Carboxytetramethylrhodamine (TAMRA): Another rhodamine dye with similar fluorescence properties but different excitation and emission peaks.
Texas Red: A dye with longer-wavelength spectra compared to 5-carboxy-X-rhodamine.
Lisaamine Rhodamine B: A dye with shorter-wavelength spectra compared to 5-carboxy-X-rhodamine.
Uniqueness
5-carboxy-X-rhodamine is unique due to its specific excitation and emission wavelengths, making it suitable for applications requiring precise fluorescence detection. Its ability to conjugate with various biomolecules also adds to its versatility in scientific research .
属性
CAS 编号 |
198978-94-8 |
|---|---|
分子式 |
C66H60N4O10 |
分子量 |
1069.2 g/mol |
IUPAC 名称 |
1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid;3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid |
InChI |
InChI=1S/2C33H30N2O5/c36-31(37)20-9-10-24-23(15-20)32(38)40-33(24)25-16-18-5-1-11-34-13-3-7-21(27(18)34)29(25)39-30-22-8-4-14-35-12-2-6-19(28(22)35)17-26(30)33;36-31(37)20-9-10-21-24(17-20)33(40-32(21)38)25-15-18-5-1-11-34-13-3-7-22(27(18)34)29(25)39-30-23-8-4-14-35-12-2-6-19(28(23)35)16-26(30)33/h2*9-10,15-17H,1-8,11-14H2,(H,36,37) |
InChI 键 |
KLNOCCPJAOCRHF-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 |
规范 SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9 |
纯度 |
97%min |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 5-carboxy-X-rhodamine in the provided research articles?
A1: Across these studies, 5-carboxy-X-rhodamine (5-ROX) is primarily utilized as a fluorescent tag for in vitro and in vivo imaging. Its ability to fluoresce allows researchers to track the distribution and target engagement of various molecules. [, , , , , , ]
Q2: Can you provide an example of how 5-carboxy-X-rhodamine's fluorescence is used to validate target specificity?
A2: In a study investigating fluorocoxib A, a COX-2 inhibitor conjugated to 5-ROX, researchers confirmed target specificity by comparing fluorocoxib A uptake to that of non-targeted 5-carboxy-X-rhodamine dye. Minimal accumulation of the non-targeted dye in COX-2 expressing tissues validated the selective binding of fluorocoxib A. []
Q3: How is 5-carboxy-X-rhodamine employed in the development of activatable photosensitizers?
A3: Researchers have explored the use of 5-carboxy-X-rhodamine (Rox) as a FRET donor in conjunction with a pyropheophorbide (Pyro) acceptor to create caspase-responsive activatable photosensitizers. In this system, Rox fluorescence is initially quenched due to FRET with Pyro. Upon caspase activation, the FRET interaction is disrupted, leading to increased Rox fluorescence, which can be used to monitor apoptosis in real-time. []
Q4: Beyond fluorocoxib A, are there other examples of 5-carboxy-X-rhodamine being used in targeted imaging probes?
A4: Yes, researchers have also developed a dual-modality imaging agent, Tc-99m GRFLTGGTGRLLRIS-GHEG-ECG-K(-5-carboxy-X-rhodamine)-NH2 (GRFLT-ECG-ROX), designed to target the folate receptor commonly overexpressed in tumor cells. This agent incorporates both a radioactive Tc-99m label for SPECT imaging and 5-carboxy-X-rhodamine for fluorescence-guided surgery. []
Q5: Are there any limitations mentioned regarding the use of 5-carboxy-X-rhodamine for in vivo imaging?
A5: While 5-carboxy-X-rhodamine shows promise for in vivo imaging, limitations exist. One study highlighted that only specific 5-ROX and 6-ROX based conjugates, like Fluorocoxib A and B, displayed sufficient metabolic stability for distribution to target tissues in living organisms. [] This suggests that careful structural design and optimization are crucial for successful in vivo applications.
Q6: Does the research discuss any potential alternatives to 5-carboxy-X-rhodamine for fluorescence-based applications?
A6: While the provided articles primarily focus on 5-carboxy-X-rhodamine, one study explored the use of SYBR Green I alongside molecular beacons incorporating 5-carboxy-X-rhodamine. SYBR Green I's fluorescence enhancement upon binding to double-stranded DNA provided a complementary signal for detecting target DNA. [] This highlights the potential for utilizing alternative or complementary fluorescent dyes alongside 5-carboxy-X-rhodamine depending on the specific application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


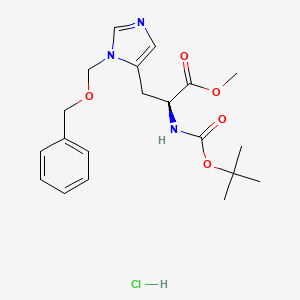

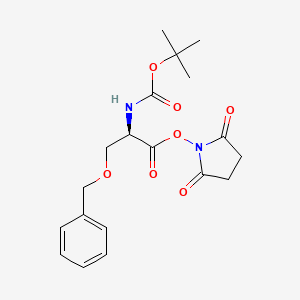
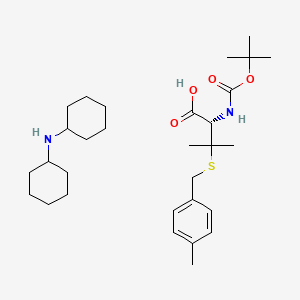
![(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613699.png)
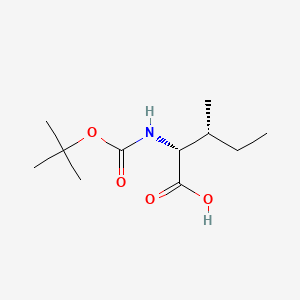
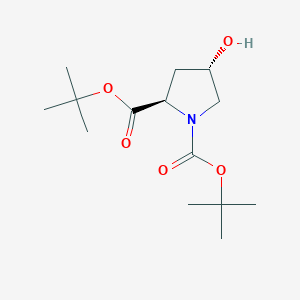
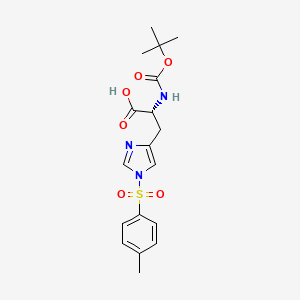
![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)
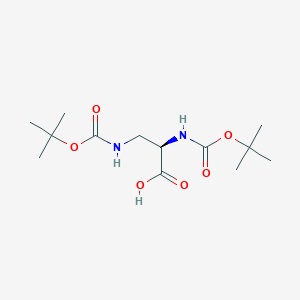
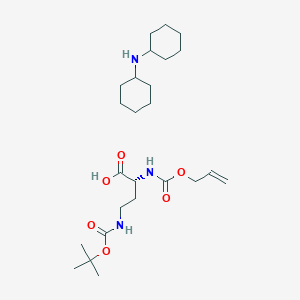
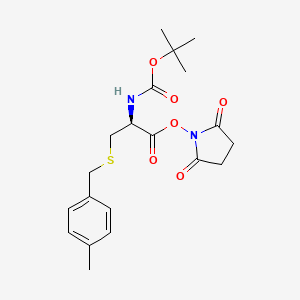
![N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613713.png)
